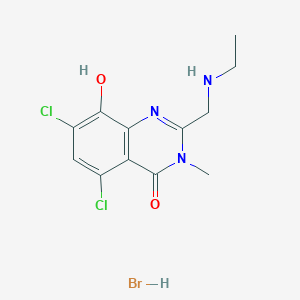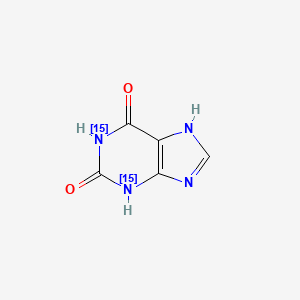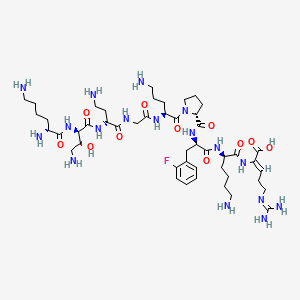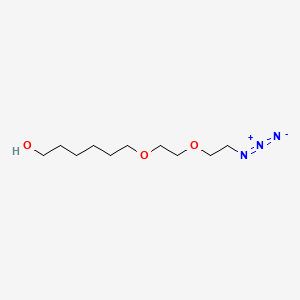
Azido-PEG2-C6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG2-C6-OH is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG2-C6-OH can be synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based linker. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Azidation: The PEGylated intermediate is then reacted with sodium azide (NaN3) under appropriate conditions to introduce the azide group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional steps for quality control and standardization to meet regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-C6-OH undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions.
Major Products Formed
CuAAC: Forms a stable triazole linkage.
SPAAC: Also forms a stable triazole linkage but without the need for a copper catalyst.
Scientific Research Applications
Azido-PEG2-C6-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules for various studies.
Medicine: Utilized in drug development, particularly in the design of targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
Azido-PEG2-C6-OH exerts its effects through its azide group, which allows it to participate in click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, facilitating the conjugation of different molecules. In the context of PROTACs, this compound serves as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-C6-Cl: Another PEG-based linker with a similar structure but containing a chlorine group instead of a hydroxyl group.
Azido-PEG2-acid: A PEG linker with an azide group and a terminal carboxylic acid.
Uniqueness
Azido-PEG2-C6-OH is unique due to its hydroxyl group, which provides additional functionalization options compared to similar compounds. This makes it versatile for various applications in click chemistry and PROTAC synthesis .
Properties
Molecular Formula |
C10H21N3O3 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-[2-(2-azidoethoxy)ethoxy]hexan-1-ol |
InChI |
InChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2 |
InChI Key |
JYPHRIPOUIAYSV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCOCCN=[N+]=[N-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



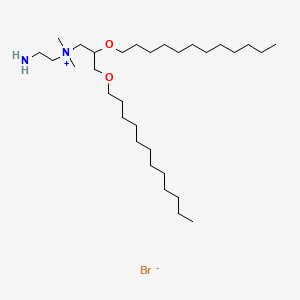
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
